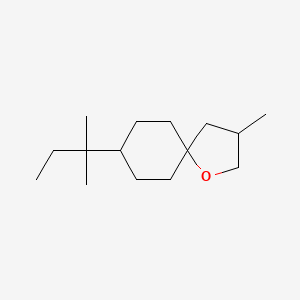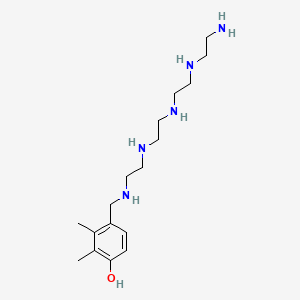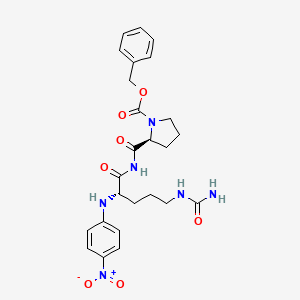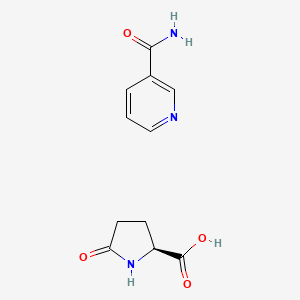
Sodium diethylbenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium diethylbenzenesulphonate is an organic compound with the chemical formula C10H13NaO3S. It is a sodium salt of diethylbenzenesulfonic acid and is commonly used as a surfactant in various industrial applications. This compound is known for its ability to lower the surface tension of liquids, making it useful in detergents, emulsifiers, and other cleaning products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium diethylbenzenesulphonate is typically synthesized through the sulfonation of diethylbenzene. The process involves the reaction of diethylbenzene with sulfur trioxide or concentrated sulfuric acid, resulting in the formation of diethylbenzenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes. Diethylbenzene is fed into a reactor where it reacts with sulfur trioxide gas. The resulting sulfonic acid is then neutralized with a sodium hydroxide solution. The product is typically purified through crystallization or other separation techniques to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium diethylbenzenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol compounds.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Sodium diethylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture and molecular biology experiments to enhance the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in detergents, emulsifiers, and other cleaning products
Mécanisme D'action
The primary mechanism of action of sodium diethylbenzenesulphonate is its ability to reduce surface tension. This property allows it to interact with hydrophobic and hydrophilic molecules, facilitating the formation of micelles and emulsions. The compound can disrupt the lipid bilayers of cell membranes, enhancing the permeability of cells to various substances .
Comparaison Avec Des Composés Similaires
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a longer alkyl chain.
Benzenesulfonic acid: The parent compound of many sulfonate surfactants.
Sodium p-toluenesulfonate: A similar compound with a methyl group on the benzene ring
Uniqueness: Sodium diethylbenzenesulphonate is unique due to its specific alkyl chain length and the presence of two ethyl groups. This structure provides it with distinct solubility and surfactant properties compared to other sulfonates. Its ability to form stable emulsions and micelles makes it particularly valuable in various industrial and research applications .
Propriétés
Numéro CAS |
1135306-73-8 |
|---|---|
Formule moléculaire |
C10H13NaO3S |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
sodium;2,3-diethylbenzenesulfonate |
InChI |
InChI=1S/C10H14O3S.Na/c1-3-8-6-5-7-10(9(8)4-2)14(11,12)13;/h5-7H,3-4H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
Clé InChI |
SKJRBEMRFHEXMA-UHFFFAOYSA-M |
SMILES canonique |
CCC1=C(C(=CC=C1)S(=O)(=O)[O-])CC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)







![Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol](/img/structure/B12683372.png)
![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)
